Methyl 4-carbamoylbenzoate

Catalog No.
S795898
CAS No.
6757-31-9
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-carbamoylbenzoate

Researchers requiring asymmetric terephthalate building blocks often face solubility issues with acids and lack hydrogen-bonding from dimethyl ester analogs. Methyl 4-carbamoylbenzoate (CAS 6757-31-9) resolves this: it offers differential ester/amide reactivity for stepwise functionalization, good DMF solubility for homogeneous polyamide/MOF synthesis, and high thermal stability. Supplied with ≥97% purity for reproducible results.

CAS Number

6757-31-9

Product Name

Methyl 4-carbamoylbenzoate

IUPAC Name

methyl 4-carbamoylbenzoate

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H2,10,11)

InChI Key

BAXOYLCGOYSPJH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N

Synonyms

Methyl 4-carbamoylbenzoate, Benzoic acid, 4-(aminocarbonyl)-, methyl ester, 4-(Methoxycarbonyl)benzamide, Methyl 4-aminocarbonylbenzoate, p-Carbamoylbenzoic acid methyl ester, 4-Carbamoylbenzoic acid methyl ester, Methyl terephthalamate

Purity

≥97%

Package Size

5 g, 25 g

Methyl 4-carbamoylbenzoate (CAS 6757-31-9) is an asymmetrically functionalized derivative of terephthalic acid, featuring both a methyl ester and a primary amide group at the 1 and 4 positions. This specific arrangement provides a distinct combination of reactivity and physical properties, positioning it as a strategic precursor in the synthesis of performance polymers, functional materials, and complex organic molecules. Unlike its symmetric parent compounds, its value lies in the differential reactivity of its two functional groups and the specific material properties imparted by the presence of both an ester and a hydrogen-bonding amide.

Research Fit

Synthetic Workflow Bifunctional ester–amide building block supporting orthogonal derivatization without protecting-group steps
Biocatalytic Fit Nitrile hydratase-compatible methyl ester substrate; reported high conversion in NHase-mediated amide synthesis
Quality Standard Supplied with batch-specific multi-method QC documentation; supports synthetic reproducibility requirements

Substituting Methyl 4-carbamoylbenzoate with more common analogs like terephthalic acid, dimethyl terephthalate, or 4-carbamoylbenzoic acid often leads to process failures or suboptimal material performance. The parent acids (terephthalic and 4-carbamoylbenzoic acid) exhibit very poor solubility in common organic solvents, complicating their use in homogeneous solution-phase reactions. Conversely, dimethyl terephthalate lacks the primary amide's capacity for strong hydrogen bonding, a critical feature for controlling polymer chain interactions or for creating specific binding sites in materials like metal-organic frameworks (MOFs). The unique bifunctionality of Methyl 4-carbamoylbenzoate provides a balance of solubility for processability and hydrogen-bonding capability for targeted end-product properties, making it a non-interchangeable intermediate for specific applications.

Substitution Risk

Ethyl ester homolog Reduced NHase conversion efficiency; steric differences in the enzyme active site may alter biocatalytic yield
Free acid analog Alters solubility profile and loses the electrophilic ester handle required for transesterification or direct amidation
Nitrile precursor Lower thermal stability and requires harsh hydrolysis conditions to unmask the amide, limiting functional group tolerance
Bulkier esters Steric penalties in enzyme active sites and higher byproduct mass reduce atom economy in multi-step sequences

High Melting Point Enables Predictable High-Temperature Processing

Methyl 4-carbamoylbenzoate possesses a high, sharp melting point of 206 °C. This is a significant increase compared to analogs lacking the amide group's strong intermolecular hydrogen bonding, such as methyl p-toluate (a structural analog where -CONH2 is replaced by -CH3), which melts at approximately 29 °C. This high thermal stability is critical for high-temperature solution polymerization or melt processing, preventing premature decomposition or phase changes that can occur with less stable precursors.

Evidence DimensionMelting Point
Target Compound Data206 °C
Comparator Or BaselineMethyl p-toluate (CAS 99-75-2) at ~29 °C
Quantified Difference177 °C higher than non-amide analog
ConditionsStandard atmospheric pressure.

The high melting point ensures thermal stability and a predictable physical state during high-temperature synthesis of materials like aromatic polyamides.

NHase yield
Head-to-head
98% vs 95%
Reported higher conversion context for methyl ester substrate
R. palustris CGA009 NHase; phosphate buffer pH 7.0, 30 °C

Improved Organic Solvent Solubility Over Carboxylic Acid Analog for Enhanced Processability

Methyl 4-carbamoylbenzoate is documented as soluble in organic solvents such as ethanol and acetone. In contrast, its parent acid, 4-carbamoylbenzoic acid, exhibits poor solubility in common organic synthesis solvents; one study notes its poor solubility in dichloromethane (DCM) required purification by trituration with diethyl ether rather than standard chromatography. The conversion of the carboxylic acid to a methyl ester is a key strategy to enable its use in homogeneous solution-phase reactions, such as the low-temperature polycondensation of aramids, which are typically carried out in polar aprotic solvents like NMP or DMAc.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataSoluble in solvents like ethanol and acetone.
Comparator Or Baseline4-Carbamoylbenzoic acid: Poor solubility in dichloromethane (DCM).
Quantified DifferenceQualitatively higher solubility, enabling homogeneous solution processing.
ConditionsStandard laboratory conditions for organic synthesis.

Enhanced solubility allows for higher reactant concentrations and avoids process complications associated with slurries, which is critical for achieving high molecular weight polymers and reproducible results.

Thermal stability
Data to verify
201 °C
Reported solid-state stability context; source-specific review
mp differential vs nitrile precursor exceeds 130 °C

Enables High-Purity, Isolable Intermediate for Multi-Step Manufacturing

In a patented process for producing p-aminobenzoic acid, Methyl 4-carbamoylbenzoate is synthesized as a key intermediate. The process describes its isolation as a white solid with a 95% yield and 99% purity. The ability to isolate this compound as a stable, high-purity solid is a significant advantage in a multi-step industrial process. It allows for purification and quality control before proceeding to subsequent, sensitive reactions like the Hoffman rearrangement, ensuring higher reproducibility and final product quality compared to a one-pot synthesis where impurities from the initial step might interfere with later stages.

Evidence DimensionIsolated Yield & Purity as a Process Intermediate
Target Compound Data95% Yield, 99% Purity
Comparator Or BaselineIn-situ generation or use of less stable precursors, which lack a purification control point.
Quantified DifferenceProvides a defined, high-purity starting point for subsequent reactions.
ConditionsAmidation of methyl-4-chloroformylbenzoate in an industrial synthesis process.

Procuring a high-purity, stable intermediate de-risks complex manufacturing processes, reduces batch-to-batch variability, and can improve the overall yield of the final target molecule.

Orthogonal handles
Class-level
2 reactive groups
Supports sequential derivatization without protecting-group manipulation
Methyl ester + primary amide at para positions
Atom economy
Class-level
179 vs 221 Da
Lower MW supports reduced reagent stoichiometry and waste
Byproduct methanol 32 vs tert-butanol 74 g/mol
Purity specification
Data to verify
98% vs 95%
Supports procurement specification review; supplier QC documentation
Multi-method QC: NMR, HPLC, GC; batch-specific review

Precursor for Functional Polyamides in High-Temperature Solution Polymerization

The compound's high thermal stability and good solubility in polar aprotic solvents make it a suitable monomer for the synthesis of specialty aromatic polyamides. Its asymmetric nature allows for the creation of polymers with controlled sequences or for post-polymerization modification via the ester group, while the amide provides the requisite hydrogen bonding for mechanical strength.

Synthesis of Functionalized Metal-Organic Frameworks (MOFs)

As a linker precursor, this compound is ideal for building MOFs where the amide group is intended to be a functional site for selective gas adsorption or catalysis. The methyl ester facilitates solubility during the solvothermal synthesis process, which often uses solvents like DMF, while the amide group remains intact to be incorporated into the final framework to enhance interactions with guest molecules.

Intermediate in Multi-Step Synthesis Requiring Orthogonal Reactivity

This compound is the right choice for synthetic pathways where the ester and amide groups must be addressed in separate steps. The ester can be selectively hydrolyzed or aminolyzed under conditions that leave the more robust primary amide untouched, providing a route to precisely functionalized terephthalate derivatives. Its high purity as a commercial product ensures reproducibility in these demanding applications.

Application Fit Matrix

Application
Selection Property
Validation Focus
Biocatalytic amide synthesis
NHase substrate compatibility
Enzymatic conversion efficiency review
Orthogonal derivatization
Bifunctional ester–amide handles
Sequential derivatization yield
Solid-phase synthesis
Methyl ester reactivity profile
Coupling efficiency under thermal conditions
Reference standard
Authenticated enzyme product identity
HPLC/GC calibration linearity

XLogP3

1.3

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